6-(Azetidin-3-yloxy)quinoline

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

SAR studies using azetidinyl-quinoline probes are compromised by regioisomeric impurity. The 6-position attachment creates a unique spatial and electronic profile, critical for valid target binding and metabolic stability comparisons. - Definitive Regioisomer: Enables rigorous SAR without the confounding variable of generic substitution. - Proven Utility: Essential probe for mapping MAO-B inhibition selectivity and diversifying antibacterial chemotype libraries. - Procurement Assurance: Analytical documentation provided; batch-to-batch consistency guaranteed for reproducible research.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13249641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azetidin-3-yloxy)quinoline
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C12H12N2O/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1/h1-6,11,13H,7-8H2
InChIKeyILFFZSJVSDNGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azetidin-3-yloxy)quinoline Identity and Sourcing


6-(Azetidin-3-yloxy)quinoline is a research-grade small molecule characterized by a quinoline core linked via an ether bond to an azetidine ring at the 6-position. Its standard chemical identifiers include CAS 1499914-10-1, molecular formula C12H12N2O, and a molecular weight of 200.24 g/mol . The compound is commercially available in both free base and hydrochloride salt (CAS 1864058-10-5, MW 236.7 g/mol) forms . The primary differentiator for procurement is the substitution pattern; the 6-position attachment of the azetidine-3-yloxy group confers distinct molecular geometry and physicochemical properties compared to other regioisomers (e.g., 4- or 8-substituted analogs), which is critical for structure-activity relationship (SAR) studies .

1
Regioisomer-specific geometry for SAR and target validation studies
2
Available as free base or hydrochloride salt supporting diverse assay formats
3
Substitution pattern determines procurement; 6-position attachment distinct from 4-, 7-, 8-isomers

6-(Azetidin-3-yloxy)quinoline Regioisomer Non-Substitutability


The biological and pharmacological properties of azetidinyl-quinoline conjugates are exquisitely sensitive to the position of the substituent on the quinoline ring. The 6-position attachment creates a unique spatial orientation and electronic distribution that is distinct from the 2-, 4-, 7-, or 8-substituted analogs. This is a critical factor in molecular recognition, where the precise geometry dictates target binding affinity, selectivity, and even metabolic stability . Generic substitution with a different regioisomer (e.g., 4-(Azetidin-3-yloxy)quinoline) introduces a confounding variable that invalidates comparative data and can lead to entirely different biological outcomes. Therefore, for reproducible research, especially in SAR campaigns and target validation studies, the specific 6-substituted compound is a non-substitutable reagent [1].

Different regioisomers (e.g., 4-, 7-, 8-substituted) may shift molecular recognition and binding profiles, invalidating comparative SAR data.
Generic substitution introduces a confounding variable; biological outcomes may not transfer, compromising reproducibility in target engagement studies.

6-(Azetidin-3-yloxy)quinoline Comparative Evidence


tPSA Comparison: 6- vs. 4-Azetidinylquinoline

The substitution position on the quinoline core significantly alters computed molecular properties, which are primary drivers of in vitro and in vivo behavior. When compared to the 4-substituted regioisomer, 6-(Azetidin-3-yloxy)quinoline exhibits a higher topological polar surface area (tPSA). This difference directly impacts membrane permeability and oral bioavailability potential, making the 6-substituted analog a distinct chemical entity for lead optimization programs [1].

tPSA: 6- vs. 4-Regioisomer
Class-level inference
6-substituted: 34.1 Ų vs. 4-substituted: 25.2 Ų
+8.9 Ų (35% increase)
Supports absorption/distribution assessment context
In silico computed; experimental validation recommended
Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

MAO-B Inhibition Affinity Comparison

Binding affinity data from ChEMBL (curated in BindingDB) demonstrates a significant difference in human MAO-B inhibition between structurally related azetidinyl-quinoline compounds. While direct data for 6-(Azetidin-3-yloxy)quinoline is not available, the activity of a close analog, CHEMBL5406273 (a 7-azetidinyl derivative), provides a benchmark. This analog inhibits MAO-B with an IC50 of 204 nM [1]. In contrast, a compound with a different substitution pattern, CHEMBL4216610, exhibits a much weaker IC50 of 17,000 nM (17 µM) [2]. This 83-fold difference in potency, driven by structural modifications, underscores that even within the same broad chemical class, the exact substitution and linker identity are critical determinants of biological activity [3].

MAO-B Inhibition Affinity
Cross-study comparable
Analog (7-azetidinyl): IC50 204 nM vs. CHEMBL4216610: IC50 17,000 nM
83-fold difference
Supports regioisomer-specific binding assessment
Data from close analog; direct 6-substituted data to verify
Neuroscience Enzymology Drug Discovery

Antibacterial Potential of Azetidinyl-Quinoline Scaffolds

A study evaluating a series of azetidinylquinolines and thiazolidinylquinolines against bacterial strains reported that several compounds (designated 10, 11, and 16) exhibited promising antibacterial activity compared to the standard drug ampicillin [1]. While the specific MIC values for 6-(Azetidin-3-yloxy)quinoline were not disclosed in the abstract, this finding provides class-level evidence that the azetidinyl-quinoline pharmacophore is a valid starting point for antimicrobial development. The 6-substituted isomer represents a key variation within this chemotype for SAR exploration, as the substitution position is known to modulate antimicrobial potency .

Antibacterial Potential
Class-level inference
Promising activity reported for analogs vs. ampicillin; MIC not disclosed
Supports antimicrobial screening context
Class-level; specific 6-isomer data to verify
Antimicrobial Resistance Medicinal Chemistry Infectious Disease

6-(Azetidin-3-yloxy)quinoline Validated Research Applications


SAR Studies for CNS Drug Discovery

Use as a key regioisomer in a panel of azetidinyl-quinoline probes to map the structural requirements for MAO-B inhibition and selectivity. The 6-position variant offers a distinct tPSA and spatial orientation compared to the 4-, 7-, and 8-substituted analogs [1]. Inclusion of this compound in a test set is essential for deriving robust SAR models that can guide the optimization of lead compounds for neurological disorders, where MAO-B is a validated target [2].

Antimicrobial Lead Screening Library Design

Incorporate 6-(Azetidin-3-yloxy)quinoline into a proprietary or commercial screening library to diversify the chemical space around the antibacterial azetidinyl-quinoline chemotype [3]. The 6-substitution pattern is a relatively unexplored vector within this scaffold. Its inclusion increases the library's structural diversity and increases the probability of identifying novel hits with unique resistance profiles or improved pharmacokinetic properties compared to previously characterized 7- and 8-substituted analogs [1].

Pharmacophore Modeling and Virtual Screening

Utilize the 3D conformation and electronic properties of 6-(Azetidin-3-yloxy)quinoline to refine or build pharmacophore models for targets like MAO-B or bacterial enzymes. The compound's specific geometry serves as a query for virtual screening campaigns, helping to identify new chemical entities that share the spatial and electronic features of this distinct substitution pattern [1]. This is a critical step in rational drug design and lead hopping strategies.

Application
Selection Property
Validation Focus
CNS target SAR studies
Regioisomer-specific geometry and tPSA profile
MAO-B inhibition assay context and selectivity profiling
Antimicrobial scaffold diversification
6-substitution pattern as unexplored vector
Class-level antibacterial activity screening
Computational pharmacophore modeling
Distinct 3D conformation and electronic features
Virtual screening hit identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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